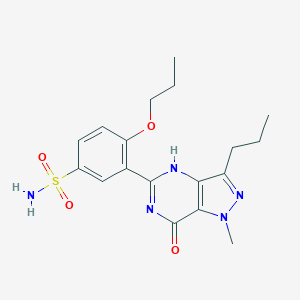
N-desalkyludenafil
Descripción general
Descripción
N-desalkyludenafil is a metabolite of udenafil . Udenafil is a drug used in urology to treat erectile dysfunction . It belongs to a class of drugs called PDE5 inhibitor, which many other erectile dysfunction drugs such as sildenafil, tadalafil, and vardenafil also belong to .
Molecular Structure Analysis
The molecular structure of N-desalkyludenafil is represented by the formula C18H23N5O4S . The InChI representation of the molecule isInChI=1S/C18H23N5O4S/c1-4-6-13-15-16(23(3)22-13)18(24)21-17(20-15)12-10-11(28(19,25)26)7-8-14(12)27-9-5-2/h7-8,10H,4-6,9H2,1-3H3,(H2,19,25,26)(H,20,21,24) .
Aplicaciones Científicas De Investigación
Pharmacokinetic Studies
DA-8164 is an active metabolite of udenafil, a medication used to treat erectile dysfunction . It has been used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of udenafil . A study conducted at Kyungpook National University used ultra-performance liquid chromatography-tandem mass spectrometry (UPLC/MS/MS) to determine the levels of udenafil and DA-8164 in human plasma and urine .
Drug Metabolism Research
Research has been conducted to understand the metabolism of DA-8164 in different species . This research is crucial for understanding how the drug is processed in the body and can help predict its effects in humans.
PDE5 Inhibitor Research
DA-8164 is a phosphodiesterase type 5 (PDE5) inhibitor . PDE5 inhibitors are a class of drugs that are used to treat conditions like erectile dysfunction and pulmonary arterial hypertension. Research into the effects and efficacy of these drugs often involves studying their active metabolites, including DA-8164 .
Cytochrome P450 3A4 and 3A5 Metabolism Studies
A study published in 2008 investigated the contributions of the CYP3A4 and CYP3A5 isoforms to the metabolism of the phosphodiesterase type 5 inhibitors (PDE5Is) sildenafil, udenafil, and vardenafil . The study found that both CYP3A4 and CYP3A5 produced N-desalkyl metabolites of sildenafil, udenafil, and vardenafil, suggesting that CYP3A5, as well as CYP3A4, plays a significant role in the metabolism of PDE5Is .
Anti-Fibrosis Activity Research
Some studies have suggested that DA-8164 may have potential anti-fibrotic activities . However, more research is needed to confirm these findings and understand the mechanisms involved.
Chemical Compound Research
DA-8164 is a chemical compound of biological interest and is listed in the Chemical Entities of Biological Interest (ChEBI) database . This suggests that it may have potential applications in various areas of biological research .
Mecanismo De Acción
Target of Action
DA-8164, also known as N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl]Udenafil or N-desalkyludenafil, is a potent selective phosphodiesterase type 5 (PDE5) inhibitor . PDE5 is an enzyme that is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum located around the penis .
Mode of Action
The compound works by inhibiting the cGMP specific phosphodiesterase type 5 (PDE5), which is responsible for degradation of cGMP in the corpus cavernosum located around the penis . This inhibition enhances erectile function by increasing the amount of cGMP .
Biochemical Pathways
The primary biochemical pathway affected by DA-8164 is the cGMP pathway . By inhibiting PDE5, DA-8164 prevents the breakdown of cGMP, leading to an increase in cGMP levels. This increase in cGMP levels leads to smooth muscle relaxation and increased blood flow into the corpus cavernosum, resulting in an erection .
Pharmacokinetics
The pharmacokinetics of DA-8164 involves its absorption, distribution, metabolism, and excretion (ADME). DA-8164 is a main metabolite of udenafil, a drug used to treat erectile dysfunction . The pharmacological effect of DA-8164 in terms of its PDE5 inhibitory activity is half that of udenafil
Result of Action
The primary result of DA-8164’s action is the induction of penile erections. This is achieved through the relaxation of penile arteries and corpus cavernosal smooth muscle, which is mediated by the increase in cGMP levels caused by the inhibition of PDE5 .
Action Environment
The action, efficacy, and stability of DA-8164 can be influenced by various environmental factors. These can include the presence of other drugs, the physiological state of the individual, and genetic factors. For example, the metabolism of DA-8164 can be affected by drugs that inhibit or induce cytochrome P450 enzymes, which play a role in the metabolism of many drugs
Safety and Hazards
Propiedades
IUPAC Name |
3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-propoxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O4S/c1-4-6-13-15-16(23(3)22-13)18(24)21-17(20-15)12-10-11(28(19,25)26)7-8-14(12)27-9-5-2/h7-8,10H,4-6,9H2,1-3H3,(H2,19,25,26)(H,20,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQAFYWMRZOZKJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N)OCCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil | |
CAS RN |
319491-68-4 | |
| Record name | N-Desalkyludenafil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0319491684 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-DESALKYLUDENAFIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QYQ515AHL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




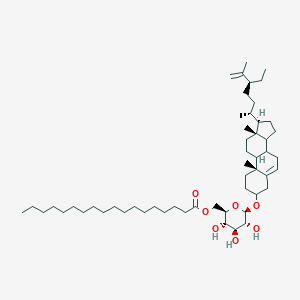
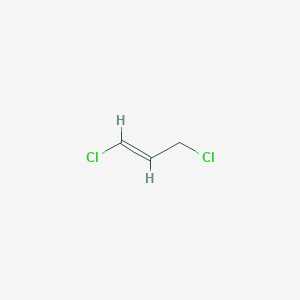
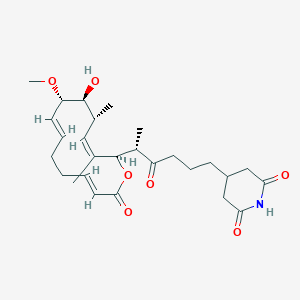
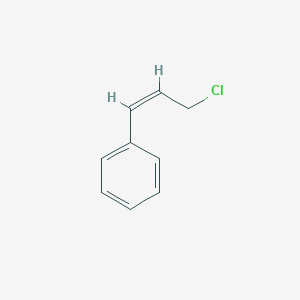
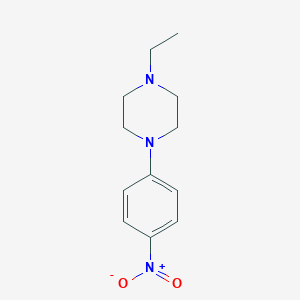




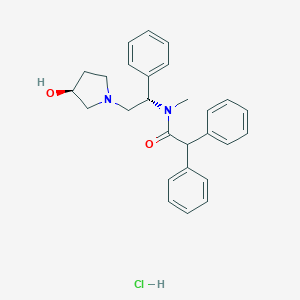
![5-[Dichloro(fluoro)methyl]-1,2-oxazole](/img/structure/B49495.png)
![Ethyl imidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B49496.png)
![6-Methyl-8-nitro-3,4-dihydro-2H-imidazo[5,1-b][1,3]thiazin-3-ol](/img/structure/B49497.png)